3-Nitro-1H-indazole
Overview
Description
3-Nitro-1H-indazole is an organic compound with the molecular formula C7H5N3O2. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The nitro group at the 3-position of the indazole ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
The primary targets of 3-Nitro-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
This compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving CHK1, CHK2, and SGK kinases . The downstream effects of these pathways include cell cycle regulation and cell volume regulation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth, particularly in neoplastic cell lines . This inhibition is especially effective against colon and melanoma cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves chelation-free radical C–H nitration on 2H-indazole . This process, confirmed by control experiments and quantum chemical calculations , suggests that the compound’s action could be influenced by the presence of radicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-indazole typically involves nitration of indazole derivatives. One common method is the nitration of 1H-indazole using nitric acid in the presence of sulfuric acid. This reaction proceeds under controlled temperature conditions to ensure selective nitration at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve optimized nitration processes using continuous flow reactors to enhance yield and purity. The use of catalysts and solvents can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Cyclization: Strong acids or bases to facilitate ring closure reactions.
Major Products Formed:
Reduction: 3-Amino-1H-indazole.
Substitution: Halogenated derivatives of this compound.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
3-Nitro-1H-indazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1H-Indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindazole: Similar structure but with the nitro group at the 5-position, leading to different reactivity and biological activity.
3-Amino-1H-indazole: The reduced form of 3-Nitro-1H-indazole, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the nitro group at the 3-position, which significantly influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-nitro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRCRREDNEXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491001 | |
Record name | 3-Nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31164-27-9 | |
Record name | 3-Nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Aqabamycins and where are they found?
A1: Aqabamycins A-G are a novel group of nitro maleimides discovered in a marine Vibrio species [, ]. These compounds exhibit various biological activities, making them interesting candidates for further research.
Q2: What are the potential applications of Aqabamycins?
A2: While the research primarily focuses on the isolation, structural elucidation, and initial biological activity of Aqabamycins A-G [, ], their unique structures and observed activities suggest potential applications in areas such as drug discovery and chemical biology. Further research is needed to explore these possibilities fully.
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